molecular formula C10H22N2 B1444131 1-Ethyl-3-(2-methylpropyl)piperazine CAS No. 1248907-75-6

1-Ethyl-3-(2-methylpropyl)piperazine

Cat. No.: B1444131
CAS No.: 1248907-75-6
M. Wt: 170.3 g/mol
InChI Key: MLJYKYZXSWKEGP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylpropyl)piperazine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(2-methylpropyl)piperazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain kinase enzymes, which are crucial for phosphorylation processes in cells . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can modulate the activity of signaling pathways and metabolic processes, highlighting the compound’s potential as a biochemical modulator.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound has been shown to inhibit certain kinase enzymes, thereby modulating phosphorylation events within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular signaling and metabolic processes . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized through pathways involving cytochrome P450 enzymes, which facilitate its oxidation and subsequent breakdown . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For instance, this compound has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production. These findings underscore the importance of subcellular localization in determining the compound’s biochemical effects.

Properties

IUPAC Name

1-ethyl-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-12-6-5-11-10(8-12)7-9(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKYZXSWKEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.